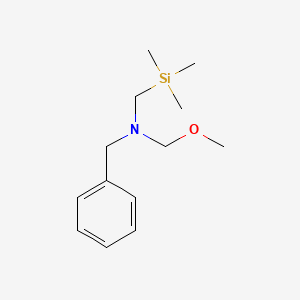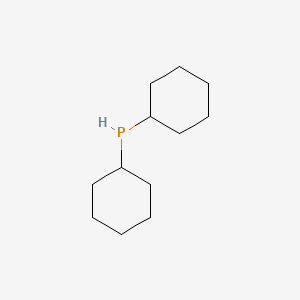
Dicyclohexylphosphine
Übersicht
Beschreibung
Dicyclohexylphosphine (DCP) is an organophosphorus compound that is used in a variety of laboratory experiments and industrial processes. It is a colorless liquid with a characteristic odor and is soluble in many organic solvents. DCP is used as a reagent in a variety of synthetic reactions, such as the synthesis of organophosphorus compounds, and as a catalyst in a variety of chemical processes. It is also used as a ligand in coordination chemistry, and as a ligand in organometallic chemistry.
Wissenschaftliche Forschungsanwendungen
Application in Suzuki-Miyaura Coupling Reactions
Scientific Field
Organic Chemistry, specifically in the field of cross-coupling reactions .
Summary of the Application
Dicyclohexylphosphine is used as a ligand in Suzuki-Miyaura Coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Methods of Application
In a typical Suzuki-Miyaura Coupling reaction, Dicyclohexylphosphine is used as a ligand to form a complex with a transition metal catalyst (usually palladium). The resulting complex then facilitates the coupling of an organoboron compound with an organic halide .
Results or Outcomes
The use of Dicyclohexylphosphine in Suzuki-Miyaura Coupling reactions can lead to high yields of the desired coupled product . However, the exact yield can depend on various factors, including the nature of the organoboron compound and organic halide used, the reaction conditions, and the specific form of the palladium catalyst.
Confinement within Micro- or Nano-environments
Scientific Field
Summary of the Application
Dicyclohexylphosphine can be confined within micro- or nano-environments, such as metal–organic frameworks (MOFs) or metal–organic cages (MOCs) . This confinement can influence the behavior of the phosphine and its metal complexes.
Methods of Application
The phosphine is incorporated into the framework or cage structure during its synthesis. The resulting material can then be used as a catalyst, with the confined environment potentially leading to unique reactivity .
Results or Outcomes
The confinement of Dicyclohexylphosphine within these structures can lead to reactivity modification . This can open up new avenues for research and potentially lead to the development of novel catalysts.
Application in Constrained Microenvironments
Summary of the Application
Dicyclohexylphosphine can be confined within well-defined microenvironments, such as macrocyclic systems and mechanically interlocked molecules . This confinement can influence the behavior of the phosphine and its metal complexes .
Methods of Application
The phosphine is incorporated into the constrained system during its synthesis. The resulting material can then be used as a catalyst, with the confined environment potentially leading to unique reactivity .
Results or Outcomes
The confinement of Dicyclohexylphosphine within these structures can lead to reactivity modification . This can open up new avenues for research and potentially lead to the development of novel catalysts .
Application in Fluorescent Imaging
Scientific Field
Summary of the Application
Dicyclohexylphosphine can be used to develop a fluorescent probe for the rapid and sensitive detection of hypochlorous acid (HOCl) in living cells and zebrafish .
Methods of Application
A novel fluorescent probe based on Dicyclohexylphosphine is developed for the detection of HOCl in an aqueous solution . The probe exhibits a significant fluorescence turn-on response to HOCl through the specific oxidative reaction between Dicyclohexylphosphine and HOCl .
Results or Outcomes
The probe possesses high selectivity, instantaneous response (approximately 1 s), and a low detection limit of 15.3 nM . Moreover, biological imaging results demonstrated that the probe could be used for real-time fluorescence imaging of HOCl in living cells and zebrafish .
Eigenschaften
IUPAC Name |
dicyclohexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDULBKVLSJEMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)PC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061190 | |
| Record name | Phosphine, dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylphosphine | |
CAS RN |
829-84-5 | |
| Record name | Dicyclohexylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=829-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, dicyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, dicyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclohexylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

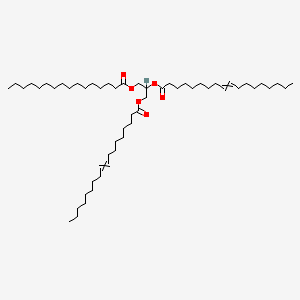
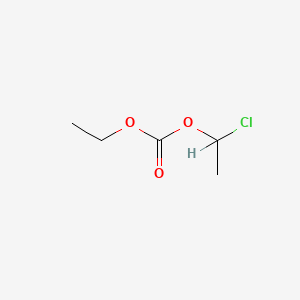
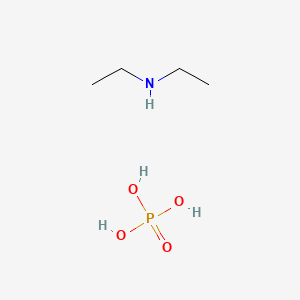

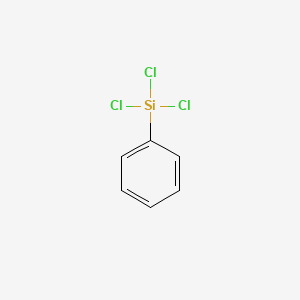

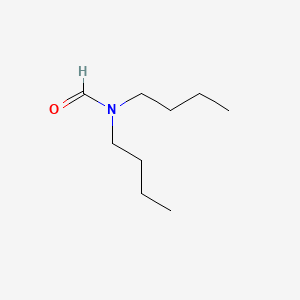
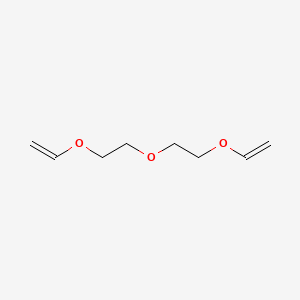



![[1,1'-Biphenyl]-2,3'-diol](/img/structure/B1630524.png)
